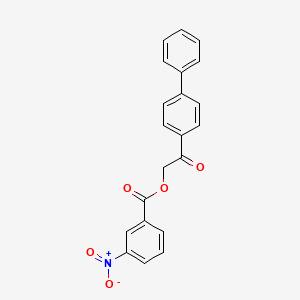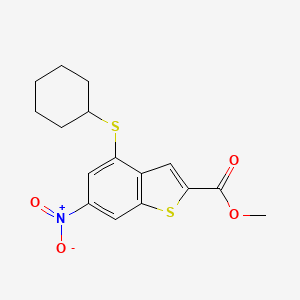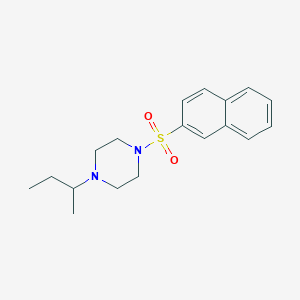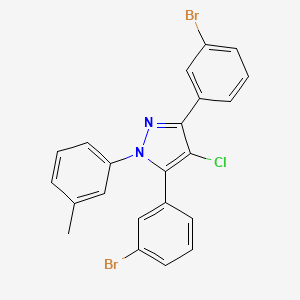![molecular formula C23H18N2O7S B10889763 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B10889763.png)
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate involves several steps. One common method includes the reaction of 2,5-dimethylphenyl thiol with 2,4-dinitrochlorobenzene in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures around 50°C for several hours .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative phosphorylation or disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Similar structure but lacks the benzoate ester group.
2-[(2,4-Dinitrophenyl)sulfanyl]benzoate: Similar but without the 2,5-dimethylphenyl group.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C23H18N2O7S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(2,4-dinitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C23H18N2O7S/c1-14-7-8-15(2)18(11-14)20(26)13-32-23(27)17-5-3-4-6-21(17)33-22-10-9-16(24(28)29)12-19(22)25(30)31/h3-12H,13H2,1-2H3 |
Clave InChI |
DANRHLXLQNBIHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)


![1-[4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B10889706.png)


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10889715.png)

![4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889720.png)
![2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone](/img/structure/B10889721.png)
![N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10889726.png)



